1-Cyclohexylpyrrolidine-2-carboxylic acid
CAS No.: 862902-34-9
Cat. No.: VC7897122
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862902-34-9 |
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Molecular Formula | C11H19NO2 |
Molecular Weight | 197.27 g/mol |
IUPAC Name | 1-cyclohexylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14) |
Standard InChI Key | NWACWCKHYDLOJB-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2CCCC2C(=O)O |
Canonical SMILES | C1CCC(CC1)N2CCCC2C(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
1-Cyclohexylpyrrolidine-2-carboxylic acid consists of a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 2-position with a carboxylic acid group (-COOH) and at the 1- or 4-position with a cyclohexyl group, depending on the numbering system . The ambiguity in positional numbering arises from divergent conventions in chemical nomenclature:
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PubChem describes the related hydrochloride salt as (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid, where the cyclohexyl group occupies the 4-position relative to the carboxylic acid .
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MOLCORE refers to the free acid as 1-cyclohexylpyrrolidine-2-carboxylic acid (CAS 862902-34-9), implying the cyclohexyl group is at the 1-position .
This discrepancy highlights the importance of specifying stereochemical descriptors (e.g., (2S,4R)) to avoid ambiguity. The compound’s SMILES notation, C1CCC(CC1)C2CC(NC2)C(=O)O
, confirms the cyclohexyl group’s attachment to the pyrrolidine ring .
Stereochemistry
The (2S,4R) configuration indicates chiral centers at both the 2- and 4-positions of the pyrrolidine ring. Such stereochemical complexity influences the compound’s biological activity and synthetic utility .
Synthesis and Preparation
N-Alkylation of Proline Derivatives
A common strategy involves modifying L-proline through N-alkylation. For example, L-proline reacts with cyclohexyl halides or ketones under basic conditions to introduce the cyclohexyl group:
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Cyclohexanone Reductive Amination: L-proline reacts with cyclohexanone in the presence of palladium on carbon (Pd/C) and hydrogen gas, yielding N-cyclohexylproline derivatives .
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Benzylation Analog: A related method uses benzyl chloride with potassium hydroxide in isopropanol to produce N-benzylated proline, a reaction adaptable to cyclohexyl halides .
Optimization of Reaction Conditions
Optimal synthesis requires careful selection of solvents and temperatures. For example, tetrahydrofuran (THF) at 120°C for 12 hours achieves a 78% yield in analogous N-alkylation reactions, whereas toluene or DMF yields <60% under similar conditions .
Physicochemical Properties
Molecular Data
*Data inferred from structurally related N-acetyl-L-proline .
Solubility
The compound is expected to exhibit limited solubility in polar solvents like water but moderate solubility in chloroform or methanol, based on analogs such as N-acetyl-L-proline .
Applications and Biological Relevance
Peptide Mimetics
The rigid pyrrolidine scaffold makes it a candidate for mimicking peptide secondary structures, particularly in proline-rich sequences .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming structure and stereochemistry. For example, L-proline derivatives show characteristic pyrrolidine ring proton signals at δ 1.8–3.5 ppm .
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High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight and purity .
Chromatography
Flash chromatography on silica gel (200–300 mesh) is standard for purification .
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